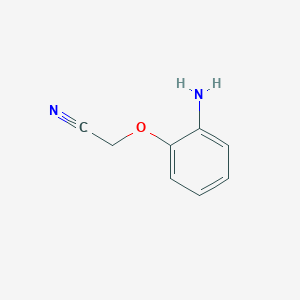
2,6,8-Trihydroxy-1-methoxy-3-methylanthracene-9,10-dione
Descripción general
Descripción
“2,6,8-Trihydroxy-1-methoxy-3-methylanthracene-9,10-dione” is also known as Emodin . It is a chemical compound of the anthraquinone family that can be isolated from rhubarb, buckthorn, and Japanese knotweed . It is particularly abundant in the roots of the Chinese rhubarb . Emodin has been viewed as an antioxidant, anti-inflammatory, and anti-tumor agent in several experimental models .
Synthesis Analysis
The synthesis of Emodin involves microbial fermentation and chemical post-treatment . The process involves the heterologous expression of related genes in Aspergillus oryzae NSAR1 . The conditions for converting the precursor into Emodin were studied and optimized .Molecular Structure Analysis
Emodin is an anthraquinone with the molecular formula C15H10O5 . It has three hydroxyl groups attached to an aromatic ring .Chemical Reactions Analysis
Emodin has been found to exert cytoprotective effects in both in vitro and in vivo experimental models . It has been demonstrated that Emodin is able to activate the adenosine monophosphate-activated protein kinase (AMPK)-dependent signaling pathway .Physical And Chemical Properties Analysis
Emodin is an orange solid with a molar mass of 270.240 g·mol −1 . It has a melting point of 256 to 257 °C .Aplicaciones Científicas De Investigación
1. Cytotoxic Activities
Research has identified compounds structurally similar to 2,6,8-Trihydroxy-1-methoxy-3-methylanthracene-9,10-dione that demonstrate cytotoxic activities. For example, a study by Chen, Yu, and Yang (2011) on quinones from fructus rhodomyrti of Rhodomyrtus tomentosa found compounds with significant cytotoxicity against specific cell lines (Chen, Yu, & Yang, 2011).
2. Antimicrobial Activities
Anthraquinone derivatives, closely related to the compound , have been investigated for their antimicrobial properties. Ekon et al. (2020) isolated new anthraquinone derivatives from Morinda lucida and evaluated their antimicrobial activities against several bacteria and fungi (Ekon et al., 2020).
3. Production in Microbial Cultures
Studies have focused on the production of similar anthraquinones in microbial cultures. For instance, Cai et al. (2008) reported the production of a closely related anthraquinone, shiraiarin, in submerged cultures of Shiraia bambusicola, highlighting the potential for microbial synthesis of these compounds (Cai, Ding, Tao, & Liao, 2008).
4. Redox Behavior
The redox behavior of hydroxyanthracenediones, which are structurally akin to 2,6,8-Trihydroxy-1-methoxy-3-methylanthracene-9,10-dione, has been examined. Ahmad et al. (2015) explored the redox response of such compounds, offering insights into their electrochemical properties (Ahmad et al., 2015).
5. Synthesis and Biological Studies
Synthetic routes and biological activities of similar anthracene diones have been a subject of research. Krapcho et al. (1986) synthesized and evaluated the antitumor activity of various substituted anthracene diones, contributing to the understanding of their therapeutic potential (Krapcho, Landi, Shaw, Phinney, Hacker, & McCormack, 1986).
Direcciones Futuras
Propiedades
IUPAC Name |
2,6,8-trihydroxy-1-methoxy-3-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-6-3-8-12(16(22-2)13(6)19)15(21)11-9(14(8)20)4-7(17)5-10(11)18/h3-5,17-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWNHIDADWFGIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=C(C=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,8-Trihydroxy-1-methoxy-3-methylanthracene-9,10-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




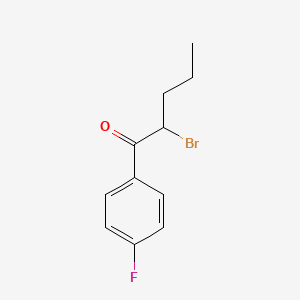
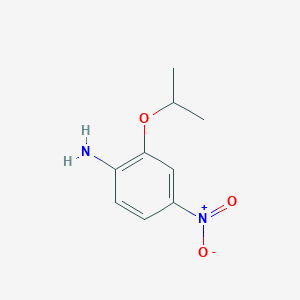
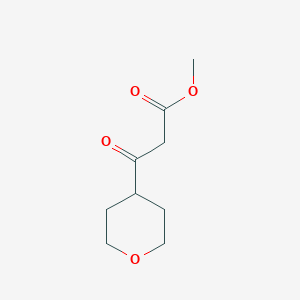
![(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid](/img/structure/B1639073.png)
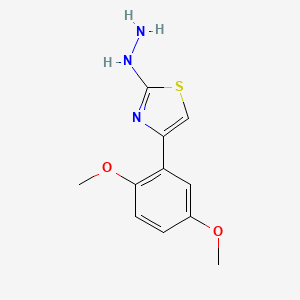
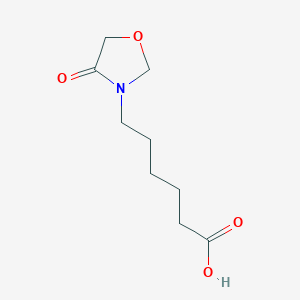

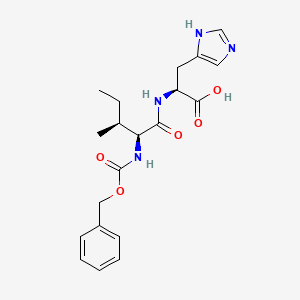
![2-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B1639086.png)

